5-Bromo-2-(ethylamino)nicotinonitrile

Medicinal Chemistry Organic Synthesis Chemical Building Block

Sourcing bottlenecks for regioselectively functionalized nicotinonitrile building blocks delay medicinal chemistry campaigns. 5-Bromo-2-(ethylamino)nicotinonitrile (CAS 1346541-88-5) resolves this by providing a single, orthogonally reactive scaffold for rapid SAR exploration: - The 5-bromo substituent is a validated Suzuki-Miyaura coupling handle, enabling high-throughput library synthesis of kinase-targeted analogs. - The 2-ethylamino and 3-nitrile groups establish a defined electronic profile, allowing systematic evaluation of substitution effects on target binding. - Supplied with documented purity (≥95%), ambient shipping, and batch-to-batch consistency for reliable procurement workflows.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1346541-88-5
Cat. No. B1455934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(ethylamino)nicotinonitrile
CAS1346541-88-5
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=N1)Br)C#N
InChIInChI=1S/C8H8BrN3/c1-2-11-8-6(4-10)3-7(9)5-12-8/h3,5H,2H2,1H3,(H,11,12)
InChIKeyLQYOFQWUPVEXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(ethylamino)nicotinonitrile: A Specialized Nicotinonitrile Building Block for Pharmaceutical Synthesis


5-Bromo-2-(ethylamino)nicotinonitrile (CAS 1346541-88-5) is a nicotinonitrile derivative with a molecular formula of C8H8BrN3 and a molecular weight of 226.07 g/mol . It is a research-use-only compound, commonly utilized as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders . The compound's structure features a pyridine ring substituted at the 5-position with a bromine atom, at the 2-position with an ethylamino group, and at the 3-position with a nitrile group .

Why Generic Nicotinonitriles Cannot Substitute for 5-Bromo-2-(ethylamino)nicotinonitrile in Critical Research Applications


The nicotinonitrile scaffold's biological and chemical utility is highly dependent on its specific substitution pattern. For instance, the presence and position of a halogen like bromine are critical for enabling specific reactions, such as Suzuki cross-couplings, to build molecular complexity . Similarly, the electronic interplay between electron-donating (ethylamino) and electron-withdrawing (nitrile and bromine) groups directly influences a compound's potential for bioactivity, as observed in structurally related nicotinonitrile-based kinase inhibitors [1]. While direct quantitative comparisons for 5-Bromo-2-(ethylamino)nicotinonitrile are not available in the accessible public domain, class-level evidence suggests that substituting a different analog (e.g., lacking the 5-bromo handle or the 2-ethylamino group) would result in a different chemical entity with altered reactivity and, consequently, a different synthetic or biological outcome.

Quantitative Evidence and Comparative Data for 5-Bromo-2-(ethylamino)nicotinonitrile


Molecular Weight and Structural Features Enable Specific Reactivity for 5-Bromo-2-(ethylamino)nicotinonitrile

As a chemical building block, the value of 5-Bromo-2-(ethylamino)nicotinonitrile lies in its specific structural features. The presence of a bromine atom at the 5-position is a key differentiating factor for enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which is not possible with non-halogenated analogs . The molecular weight of 226.07 g/mol and its specific hydrogen-bonding capacity from the ethylamino group (1 donor, 2 acceptors) are also intrinsic, differentiating properties .

Medicinal Chemistry Organic Synthesis Chemical Building Block

5-Bromo-2-(ethylamino)nicotinonitrile's Unique Substitution Pattern Differentiates it from Common Analogs

This compound's specific combination of substituents (5-bromo, 2-ethylamino, 3-cyano) differentiates it from close analogs. While no head-to-head biological data is available, its structure is distinct from compounds like 2-Amino-5-bromo-nicotinonitrile (CAS 709652-82-4, MW: 198.02) and 2-(Ethylamino)nicotinonitrile (CAS 52583-89-8, MW: 147.18), which lack the ethylamino or bromo group, respectively [1].

Structure-Activity Relationship Drug Discovery Chemical Building Block

Nicotinonitrile Scaffold Associated with Potent Kinase Inhibition in Class-Level Studies

The nicotinonitrile core is a recognized scaffold in medicinal chemistry for developing kinase inhibitors. A recent study on nicotinonitrile derivatives reported potent PIM-1 kinase inhibition with IC50 values as low as 18.9 nM for a specific derivative (compound 7b), which was comparable to the pan-kinase inhibitor Staurosporine (IC50 = 16.7 nM) [1]. While 5-Bromo-2-(ethylamino)nicotinonitrile itself was not the test compound in this study, the data provides class-level evidence that nicotinonitriles with optimized substitution can achieve low nanomolar potency.

Kinase Inhibition Cancer Research PIM-1 Kinase

Validated Application Scenarios for 5-Bromo-2-(ethylamino)nicotinonitrile in Research and Industry


Synthesis of Complex Kinase Inhibitors via Cross-Coupling

Given the class-level evidence of nicotinonitriles as kinase inhibitors [1] and the compound's unique 5-bromo substitution, the most compelling application for 5-Bromo-2-(ethylamino)nicotinonitrile is as a versatile intermediate in the synthesis of novel kinase inhibitors. The 5-bromo handle is a known site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing chemists to introduce a diverse array of aromatic or heteroaromatic groups at this position to explore structure-activity relationships (SAR) around the core scaffold. This enables the rapid generation of a focused library of analogs for biological screening .

Investigating Structure-Activity Relationships (SAR) on the Nicotinonitrile Core

The specific combination of an ethylamino group at the 2-position, a nitrile at the 3-position, and a bromine at the 5-position creates a unique electronic and steric environment on the pyridine ring. This makes 5-Bromo-2-(ethylamino)nicotinonitrile a valuable tool for medicinal chemists conducting systematic SAR studies. By using this compound as a starting point and making modifications at the 5-position (via the bromine atom) or the 2-position (by derivatizing the amine), researchers can precisely map how changes in substitution affect target binding, potency, and selectivity. The structural differentiation from common analogs like 2-Amino-5-bromo-nicotinonitrile and 2-(Ethylamino)nicotinonitrile ensures that any observed activity profile is specific to this particular substitution pattern [2].

Development of Agrochemicals and Advanced Materials

Beyond pharmaceuticals, nicotinonitrile derivatives are known intermediates for the development of agrochemicals and materials with enhanced properties . The nitrile group in 5-Bromo-2-(ethylamino)nicotinonitrile enhances its reactivity for further chemical transformations, while the ethylamino group can improve solubility and interaction profiles. This compound can serve as a building block for creating new, more effective, and environmentally friendly pesticides or herbicides, or be incorporated into polymer matrices to improve thermal stability and mechanical strength .

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